2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde
CAS No.:
Cat. No.: VC17833988
Molecular Formula: C10H6BrFN2O
Molecular Weight: 269.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6BrFN2O |
|---|---|
| Molecular Weight | 269.07 g/mol |
| IUPAC Name | 2-(4-bromopyrazol-1-yl)-3-fluorobenzaldehyde |
| Standard InChI | InChI=1S/C10H6BrFN2O/c11-8-4-13-14(5-8)10-7(6-15)2-1-3-9(10)12/h1-6H |
| Standard InChI Key | PRVXQMHGGMROSE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)N2C=C(C=N2)Br)C=O |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde consists of a benzaldehyde backbone substituted at the 2-position with a 4-bromo-1H-pyrazol-1-yl group and at the 3-position with a fluorine atom. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, introduces steric and electronic effects that influence the compound’s reactivity. The aldehyde functional group (-CHO) at the benzaldehyde’s 1-position enhances its electrophilicity, making it a versatile intermediate in organic synthesis.
Key Structural Features:
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Benzaldehyde Core: Provides a planar aromatic system conducive to π-π stacking interactions.
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4-Bromo-pyrazole Substituent: The bromine atom at the pyrazole’s 4-position facilitates halogen-bonding interactions and participates in cross-coupling reactions.
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3-Fluoro Substituent: The electron-withdrawing fluorine atom modulates the electronic density of the benzene ring, affecting substitution patterns in further reactions.
Molecular Properties
The compound’s molecular formula is C₁₀H₆BrFN₂O, with a molecular weight of 269.07 g/mol. Its IUPAC name is 2-(4-bromopyrazol-1-yl)-3-fluorobenzaldehyde, and its canonical SMILES representation is C1=CC(=C(C(=C1)F)C=O)N2C=C(C=N2)Br.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆BrFN₂O |
| Molecular Weight | 269.07 g/mol |
| IUPAC Name | 2-(4-bromopyrazol-1-yl)-3-fluorobenzaldehyde |
| SMILES | C1=CC(=C(C(=C1)F)C=O)N2C=C(C=N2)Br |
| Topological Polar Surface Area | 53.7 Ų |
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde typically involves a nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling between 4-bromo-1H-pyrazole and a fluorinated benzaldehyde precursor. A representative route includes:
Starting Materials:
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4-Bromo-1H-pyrazole
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3-Fluoro-2-iodobenzaldehyde
Reaction Conditions:
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Catalyst: Copper(I) iodide (CuI)
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Ligand: 1,10-Phenanthroline
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Base: Cesium carbonate (Cs₂CO₃)
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Solvent: Dimethyl sulfoxide (DMSO)
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Temperature: 110–120°C
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Duration: 12–24 hours.
Procedure:
The reaction proceeds via a copper-catalyzed C-N coupling, forming the pyrazole-benzaldehyde linkage. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the target compound in 45–60% purity, which is further refined to ≥95% using recrystallization.
Industrial Manufacturing
Industrial production scales this methodology using continuous-flow reactors to enhance yield and reduce reaction times. Automated systems monitor parameters such as temperature, pressure, and reagent stoichiometry to ensure batch consistency.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C).
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Stability: Stable under inert atmospheres but susceptible to oxidation at the aldehyde group upon prolonged exposure to air.
Spectroscopic Data
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IR (KBr): Strong absorption at 1,710 cm⁻¹ (C=O stretch), 1,250 cm⁻¹ (C-F stretch), and 560 cm⁻¹ (C-Br stretch).
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¹H NMR (400 MHz, CDCl₃): δ 9.95 (s, 1H, CHO), 8.20 (s, 1H, pyrazole-H), 7.82–7.45 (m, 3H, aromatic-H).
Reactivity and Chemical Transformations
Aldehyde Group Reactivity
The aldehyde moiety participates in condensation reactions, forming:
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Schiff Bases: With primary amines (e.g., R-NH₂ → R-N=CH-Ar).
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Hydrazones: Reaction with hydrazines (e.g., NH₂NH₂ → NH₂N=CH-Ar).
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Wittig Reactions: To synthesize α,β-unsaturated carbonyl derivatives.
Halogen Reactivity
The bromine atom undergoes cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids to introduce aryl or heteroaryl groups. For example:
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Applications in Scientific Research
Pharmaceutical Intermediate
This compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its pyrazole ring mimics purine bases, enabling interactions with ATP-binding pockets in enzymes.
Material Science
Incorporated into metal-organic frameworks (MOFs), the aldehyde group facilitates post-synthetic modifications to tune porosity and gas adsorption properties.
Biological Activity and Mechanisms
Enzyme Inhibition
In silico docking studies suggest that the pyrazole ring occupies hydrophobic pockets in cyclin-dependent kinases (CDKs), while the aldehyde forms hydrogen bonds with catalytic lysine residues.
Comparative Analysis with Structural Analogs
| Compound | Substitution Pattern | Key Applications |
|---|---|---|
| 3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde | 3-pyrazole, 5-fluoro | Anticancer agent synthesis |
| 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde | 2-pyrazole, 3-fluoro | Kinase inhibitor development |
Key Insight: The 3-fluoro substitution in the target compound enhances electron-withdrawing effects, accelerating electrophilic substitution at the benzaldehyde’s para position.
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